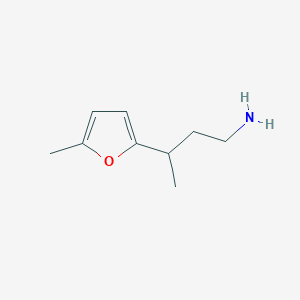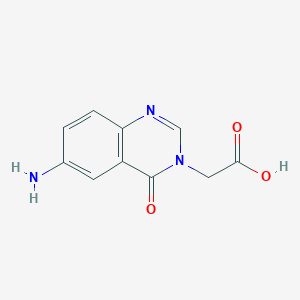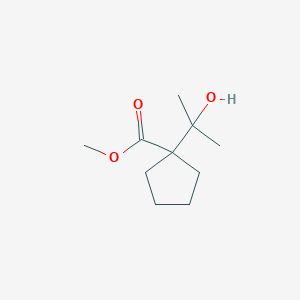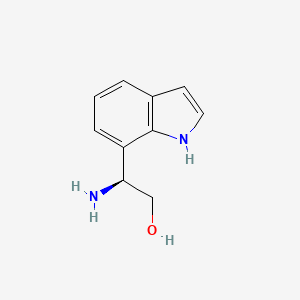
5-(1-Methylpropyl)-3-isoxazolecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(butan-2-yl)-1,2-oxazole-3-carboxylic acid is an organic compound that belongs to the class of oxazole carboxylic acids This compound features a five-membered oxazole ring, which is a heterocyclic structure containing both nitrogen and oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(butan-2-yl)-1,2-oxazole-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable β-keto ester, the cyclization can be induced using reagents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to form the oxazole ring. The reaction typically requires heating and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of 5-(butan-2-yl)-1,2-oxazole-3-carboxylic acid may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification steps such as crystallization or chromatography are employed to isolate the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
5-(butan-2-yl)-1,2-oxazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced oxazole compounds.
Substitution: The oxazole ring can participate in electrophilic substitution reactions, where electrophiles such as halogens or nitro groups can be introduced under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, which can be further functionalized for specific applications in pharmaceuticals and materials science.
Aplicaciones Científicas De Investigación
5-(butan-2-yl)-1,2-oxazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in the development of new materials and catalysts.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biochemical pathways and drug design.
Medicine: Its derivatives have potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties.
Industry: The compound is utilized in the production of specialty chemicals and advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism by which 5-(butan-2-yl)-1,2-oxazole-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. The oxazole ring can engage in hydrogen bonding and π-π stacking interactions with biological macromolecules, influencing their function. Additionally, the carboxylic acid group can form ionic bonds with active sites of enzymes or receptors, modulating their activity. These interactions can affect various biochemical pathways, leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(butan-2-yl)-1,2-oxazole-4-carboxylic acid
- 5-(butan-2-yl)-1,3-oxazole-3-carboxylic acid
- 5-(butan-2-yl)-1,2-thiazole-3-carboxylic acid
Uniqueness
5-(butan-2-yl)-1,2-oxazole-3-carboxylic acid is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C8H11NO3 |
|---|---|
Peso molecular |
169.18 g/mol |
Nombre IUPAC |
5-butan-2-yl-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C8H11NO3/c1-3-5(2)7-4-6(8(10)11)9-12-7/h4-5H,3H2,1-2H3,(H,10,11) |
Clave InChI |
YGIIUSAZPNVVJV-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C1=CC(=NO1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 2-{3-bromo-5H,6H,8H-imidazo[4,3-c][1,4]oxazin-1-yl}acetate](/img/structure/B13611697.png)
![7,7-dimethyl-1H,2H,3H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-one](/img/structure/B13611703.png)




![6,7-Dimethoxy-2-(4-{5-oxaspiro[2.4]heptane-6-carbonyl}piperazin-1-yl)quinazolin-4-amine hydrochloride](/img/structure/B13611720.png)






